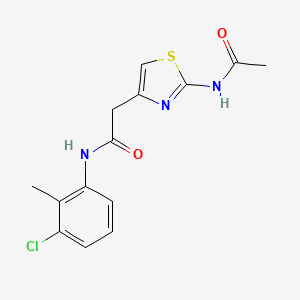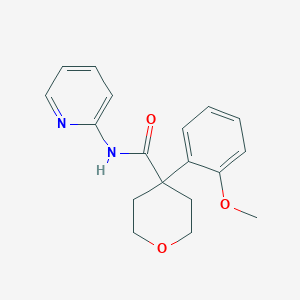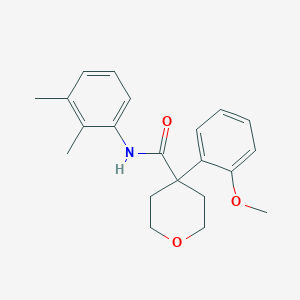
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as CMT, is a synthetic compound that has been widely used in scientific research due to its unique properties. CMT is an inhibitor of cyclooxygenase-2 (COX-2) and is known to have a wide range of biologically active effects. The compound is also used in laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
作用机制
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide works by binding to the active site of COX-2 and preventing the enzyme from producing prostaglandins. The inhibition of COX-2 activity has been shown to have a variety of biological effects, including the inhibition of inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the growth of cancer cells in laboratory studies.
实验室实验的优点和局限性
The use of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide in laboratory experiments has several advantages. N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. In addition, the compound is relatively non-toxic and can be used in a variety of biological systems. The main limitation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is that it is not a very specific inhibitor of COX-2 and can inhibit other enzymes as well.
未来方向
Future research on N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide could focus on developing more specific inhibitors of COX-2 that could be used to study the effects of COX-2 inhibition on various biological processes. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, such as the treatment of inflammation, pain, and cancer. Finally, further research could be conducted to investigate the effects of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide on other enzymes and biological processes.
合成方法
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can be synthesized by a variety of methods, including the condensation of 3-chloro-2-methylphenol and 2-acetamido-1,3-thiazol-4-ylacetic acid. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C for several hours. The reaction products are then purified by column chromatography and recrystallized from a suitable solvent.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been widely used in scientific research due to its ability to inhibit COX-2, an enzyme involved in the production of prostaglandins. The compound has been used in a variety of studies to investigate the effects of COX-2 inhibition on various biological processes, including inflammation, pain, and cancer. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been used to study the effects of other drugs on COX-2 activity.
属性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGJYFUOBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-fluorobenzamide](/img/structure/B6562846.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2,2-diphenylacetamide](/img/structure/B6562855.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6562865.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-methylbenzamide](/img/structure/B6562869.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(ethylsulfanyl)benzamide](/img/structure/B6562875.png)
![4-tert-butyl-N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562876.png)
![N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B6562895.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6562896.png)
![N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide](/img/structure/B6562899.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B6562903.png)